molecular formula C13H15N3O B12232622 1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide

1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B12232622
M. Wt: 229.28 g/mol
InChI Key: DMBMIINACDEFKT-UHFFFAOYSA-N
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Description

1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C13H15N3O. It is a member of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 4-cyanobenzyl chloride with pyrrolidine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the cyano group.

    Amidation: The compound can form amides through reactions with carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into enzyme active sites, potentially inhibiting or modifying their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H15N3O/c14-8-10-3-5-11(6-4-10)9-16-7-1-2-12(16)13(15)17/h3-6,12H,1-2,7,9H2,(H2,15,17)

InChI Key

DMBMIINACDEFKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)C#N)C(=O)N

Origin of Product

United States

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